Molecular Weight and Lipophilicity Shift
Replacement of a hydrogen atom at the 3-position of tetrahydropyran-4-amine with a fluorine atom increases the molecular weight from 101.15 g/mol to 119.14 g/mol, a 17.8% increase . This substitution introduces a strong electronegative center that alters the pKa of the adjacent amine, enhances lipophilicity (predicted increase in LogP by approximately 0.5–0.8 units based on fluorine substitution rules), and introduces stereoelectronic effects that influence conformational preferences of the tetrahydropyran ring .
| Evidence Dimension | Molecular Weight and Physicochemical Profile |
|---|---|
| Target Compound Data | MW = 119.14 g/mol; predicted LogP increase ~0.5–0.8 |
| Comparator Or Baseline | Tetrahydropyran-4-amine (MW = 101.15 g/mol; LogP baseline) |
| Quantified Difference | MW increase of 17.99 g/mol (17.8%) |
| Conditions | Calculated and predicted values based on standard cheminformatics methods |
Why This Matters
The altered molecular weight and predicted lipophilicity shift directly impact pharmacokinetic parameter predictions and may affect membrane permeability, making the fluorinated analog more suitable for CNS-targeted programs where enhanced passive diffusion is desirable.
